Potassium methoxycinnamate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
885058-30-0 |
|---|---|
Molecular Formula |
C10H9KO3 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
potassium;(E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O3.K/c1-13-9-5-2-8(3-6-9)4-7-10(11)12;/h2-7H,1H3,(H,11,12);/q;+1/p-1/b7-4+; |
InChI Key |
OEEUOVDUVFUJCL-KQGICBIGSA-M |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)[O-].[K+] |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)[O-].[K+] |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)[O-].[K+] |
Other CAS No. |
885058-30-0 |
Origin of Product |
United States |
Significance of Cinnamate Derivatives in Chemical and Biological Sciences
Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, playing a crucial role in various biological pathways. jocpr.comresearchgate.net They are key intermediates in the biosynthesis of flavonoids, lignans, and other significant natural products. jocpr.com The core structure of cinnamic acid, which includes a benzene (B151609) ring attached to an acrylic acid moiety, lends itself to a wide range of chemical modifications, resulting in a vast library of derivatives with diverse properties. nih.gov
In the realm of chemical sciences, cinnamate (B1238496) derivatives serve as versatile building blocks for the synthesis of more complex molecules. biosynth.com Their chemical reactivity allows for functionalization at the carboxylic acid group, the aromatic ring, and the alkene bond, enabling the creation of novel compounds with tailored characteristics. beilstein-journals.org
From a biological perspective, cinnamate derivatives have garnered significant attention for their broad spectrum of pharmacological activities. Research has demonstrated their potential as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents. nih.govnih.gov The specific biological effects are often dictated by the nature and position of substituents on the cinnamic acid scaffold. nih.gov For instance, the presence of hydroxyl and methoxy (B1213986) groups can significantly influence the compound's antioxidant and insulin-releasing properties. researchgate.net This inherent bioactivity has made cinnamate derivatives a focal point in drug discovery and development. nih.gov
Overview of Potassium Methoxycinnamate As a Research Compound
Potassium methoxycinnamate, specifically potassium 4-methoxycinnamate, is the potassium salt of 3-(4-methoxyphenyl)prop-2-enoic acid. ontosight.ai This compound is characterized by a methoxy (B1213986) group at the para position of the phenyl ring. The presence of the potassium ion renders the compound more hydrophilic compared to its corresponding acid or ester forms. researchgate.net
As a research compound, this compound is valued for its role as a building block in organic synthesis. biosynth.com Its structure allows for further chemical transformations to create more intricate molecules for various applications, including pharmaceuticals and polymers. biosynth.com
One of the notable properties of methoxycinnamate derivatives is their ability to absorb ultraviolet (UV) radiation. ontosight.ai This has led to their investigation and use in cosmetic formulations as UV filters. ontosight.aithegoodscentscompany.com
Scope and Objectives of Advanced Research on Potassium Methoxycinnamate
Established Synthetic Pathways for this compound
The generation of this compound primarily involves the saponification of its corresponding esters or the neutralization of p-methoxycinnamic acid.
The most direct method for synthesizing this compound is through the base-mediated hydrolysis (saponification) of precursor esters, such as ethyl p-methoxycinnamate. This reaction involves treating the ester with a strong potassium base, typically potassium hydroxide (B78521) (KOH).
In a typical procedure, ethyl p-methoxycinnamate is reacted with an alcoholic solution of potassium hydroxide. ugm.ac.idmit.edu The reaction mixture is often allowed to stand for an extended period, such as overnight, to ensure complete hydrolysis. mit.edu During this process, the ester bond is cleaved, yielding the potassium salt of the carboxylic acid, which precipitates from the solution, and ethanol (B145695) as a byproduct. One study reported achieving a 90.26% yield for the related p-methoxycinnamic acid via hydrolysis of ethyl p-methoxycinnamate (EPMS) using alcoholic KOH. ugm.ac.id The precipitated potassium p-methoxycinnamate salt can then be isolated by filtration. mit.edu
Table 1: Base-Mediated Synthesis of p-Methoxycinnamate Salts
| Precursor | Reagent | Product | Reported Yield | Reference |
|---|---|---|---|---|
| Ethyl p-methoxycinnamate | Alcoholic Potassium Hydroxide (KOH) | p-Methoxycinnamic acid/Potassium salt | 90.26% (for the acid) | ugm.ac.id |
This interactive table summarizes the conditions for base-mediated synthesis.
Alternative routes to this compound focus on the synthesis of its precursors, primarily p-methoxycinnamic acid or its esters. These precursors can then be readily converted to the potassium salt.
Claisen Condensation: Esters of 4-methoxycinnamic acid can be synthesized via Claisen condensation. This involves reacting anisaldehyde with an alkyl acetate (B1210297) (like ethyl acetate) in the presence of a strong base such as sodium ethoxide. niscpr.res.ingoogle.com The reaction is typically conducted at controlled temperatures, for instance, between 0-5°C. niscpr.res.in One patented process describes the synthesis of ethyl p-methoxycinnamate by reacting anisaldehyde and ethyl acetate in cyclohexane (B81311) with sodium ethoxide at 40-60°C, achieving a final product purity of 99.98%. google.com
Knoevenagel Condensation (Verley-Doebner Modification): This method provides a facile route to trans-4-methoxycinnamic acid. It involves the condensation of 4-methoxybenzaldehyde (B44291) with malonic acid. acs.orgpcbiochemres.com This reaction is often preferred over the Perkin reaction when electron-donating groups are present on the aldehyde, as it can lead to better yields. pcbiochemres.com
Perkin Reaction: A classical method for synthesizing cinnamic acids involves the Perkin reaction, where an aromatic aldehyde (like benzaldehyde) is heated with an acid anhydride (B1165640) (e.g., acetic anhydride) and its corresponding salt (e.g., sodium acetate). pcbiochemres.com However, this method can be less efficient and produce unwanted side products. pcbiochemres.com
Oxidation of Anisalacetone: An alternative laboratory-scale preparation involves the oxidation of anisalacetone to produce p-methoxycinnamic acid. mit.edu
This compound as a Versatile Chemical Building Block
The methoxycinnamate structure serves as a valuable starting point for creating more elaborate molecules due to its reactive functional groups—the carboxylate, the aromatic ring, and the olefinic double bond.
The core structure of methoxycinnamate is frequently modified to synthesize a diverse range of organic compounds. These derivatizations often target the carboxyl group (or its ester equivalent) to form amides, other esters, or more complex structures.
Amide Synthesis: Ethyl p-methoxycinnamate can be converted into a series of p-methoxycinnamamide derivatives. researchgate.net For example, reaction with urea (B33335) under microwave irradiation produces p-methoxycinnamamide, while reaction with diethanolamine (B148213) yields N,N-bis-(2-hydroxyethyl)-p-methoxycinnamamide. researchgate.net
Ester and Anhydride Synthesis: The precursor, ethyl p-methoxycinnamate, can be used to synthesize more complex esters. One example is the synthesis of p-methoxy-cynnamil-p-methoxycinnamate. This multi-step process involves reducing ethyl p-methoxycinnamate with lithium aluminum hydride to form p-methoxycinnamoyl alcohol, converting p-methoxycinnamic acid into its acid chloride, and finally reacting the two intermediates to form the target molecule. ugm.ac.id
Nitrostyrene Formation: The olefinic bond can be functionalized. Microwave-assisted nitration of ethyl p-methoxycinnamate has been used to produce p-methoxy-β-nitrostyrene derivatives. researchgate.net
Phosphonate Synthesis: The Horner-Wadsworth-Emmons (HWE) reaction provides a route to phosphonocinnamic esters, demonstrating the versatility of the cinnamate (B1238496) backbone in organophosphorus chemistry. researchgate.net
In medicinal and materials chemistry, a "scaffold" is a core molecular structure upon which various functional groups are appended to create a library of related compounds. The cinnamic acid framework is a well-recognized scaffold.
The cinnamide scaffold, derived from methoxycinnamate, is particularly valuable because it enables multiple types of molecular interactions, including hydrophobic, dipolar, and hydrogen bonding. researchgate.net The structure has several points for substitution on the phenyl ring, the olefin, and the amide group, providing chemists with opportunities to modify and optimize the pharmacological or material properties of the resulting derivatives. researchgate.net This strategy is central to diversity-oriented synthesis, where complex and diverse molecules are built from simpler, common building blocks to explore new chemical space. nih.gov The general approach of using natural product frameworks, like cinnamic acid, as scaffolds for therapeutic development is a significant driver in modern organic synthesis. nih.gov
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry increasingly incorporates the principles of green chemistry to minimize environmental impact. The synthesis of methoxycinnamates and their derivatives has been a subject of such improvements.
Energy Efficiency: Microwave-assisted synthesis has been successfully applied to the formation of cinnamic acid analogues and their derivatives. pcbiochemres.comresearchgate.netathensjournals.gr This technique often leads to significantly reduced reaction times, higher efficiency, and purer products compared to conventional heating methods, aligning with the principle of designing for energy efficiency. researchgate.netathensjournals.gr
Safer Solvents and Auxiliaries: The synthesis of methyl-4-methoxycinnamate has been highlighted as an example that adheres to the use of safer solvents. brainly.com Utilizing solvents like ethanol or water reduces the health and environmental hazards associated with more toxic organic solvents. brainly.com
Atom Economy and Waste Prevention: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. The synthesis of methyl-4-methoxycinnamate is noted for demonstrating good atom economy. brainly.com One-pot syntheses and catalytic reactions are preferred to reduce waste-generating steps like intermediate purifications. acs.org
Less Hazardous Chemical Syntheses: Efforts are made to use and generate substances that possess little or no toxicity. The synthesis pathways for methoxycinnamates are often designed to use less hazardous reactants under relatively mild conditions. brainly.com
Table 2: Application of Green Chemistry Principles in Methoxycinnamate Synthesis
| Green Chemistry Principle | Application in Methoxycinnamate Synthesis | Reference |
|---|---|---|
| Design for Energy Efficiency | Use of microwave irradiation to accelerate reactions and improve yields. | researchgate.netathensjournals.gr |
| Safer Solvents and Auxiliaries | Use of ethanol and water as reaction solvents. | brainly.com |
| Atom Economy | Synthetic routes designed to maximize the incorporation of reactants into the product. | brainly.com |
This interactive table outlines how green chemistry principles are applied in the synthesis of methoxycinnamate compounds.
Enzymatic Approaches for Cinnamate Esterification
The esterification of cinnamic acid and its derivatives, such as p-methoxycinnamic acid, is effectively catalyzed by enzymes, particularly lipases, offering a green and highly selective alternative to conventional chemical synthesis. mdpi.com These biocatalytic methods operate under mild conditions, minimizing the formation of by-products. mdpi.com
Lipases from various microbial sources are employed for this purpose. Immobilized lipases, such as Novozym 435 (derived from Candida antarctica lipase (B570770) B) and lipases from Rhizomucor miehei, have demonstrated high catalytic activity in the esterification of cinnamic acids. nih.govnih.gov These enzymatic reactions typically involve the condensation of the carboxylic acid with an alcohol. For instance, the synthesis of octyl methoxycinnamate (OMC) has been successfully achieved by reacting p-methoxycinnamic acid with 2-ethyl-hexanol using Novozym 435 as the catalyst. nih.gov This reaction can reach a high conversion rate of 90% within 24 hours at 80°C. nih.gov Similarly, ethyl ferulate, another cinnamate derivative, was synthesized from ferulic acid and ethanol with 87% conversion. nih.gov
The choice of solvent and reaction conditions significantly impacts the reaction yield. Solvents like isooctane (B107328) are often used, and studies have shown that controlling water activity is crucial for optimizing enzyme performance and maximizing ester production. medcraveonline.comdss.go.th Research has explored the esterification of various cinnamic acid derivatives with different alcohols, including short-chain alcohols and polyols like erythritol (B158007) and sorbitol, to produce novel esters with modified properties. unife.itkopri.re.kr
| Reactants | Biocatalyst | Solvent/Conditions | Product | Yield/Conversion | Reference |
| p-Methoxycinnamic acid, 2-Ethyl-hexanol | Novozym 435 | 80°C | Octyl methoxycinnamate | 90% conversion | nih.gov |
| Ferulic acid, Ethanol | Novozym 435 | 75°C | Ethyl ferulate | 87% conversion | nih.gov |
| Cinnamic acid, Ethanol | Lipozyme TLIM | Isooctane, 40°C, 170 rpm | Ethyl cinnamate | 86% yield | medcraveonline.com |
| Cinnamic acid, Benzyl alcohol | Lipozyme TLIM | Isooctane, 40°C, 150 rpm | Benzyl cinnamate | >95% conversion | medcraveonline.com |
| Cinnamic acid, Oleyl alcohol | Novozym 435 | Iso-octane/2-butanone (85:15, v/v), 55°C, 150 rpm | Oleyl cinnamate | 100% conversion | dss.go.th |
Microwave-Assisted Synthesis of Cinnamamide (B152044) and Nitrostyrene Derivatives
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, offering rapid heating, shorter reaction times, and often improved yields compared to conventional heating methods. This technology has been successfully applied to the derivatization of ethyl p-methoxycinnamate, a closely related ester, to produce various cinnamamides and nitrostyrenes. kopri.re.krresearchgate.net
In one approach, a series of p-methoxycinnamamides were synthesized by reacting ethyl p-methoxycinnamate with different amines under microwave irradiation. researchgate.net This method provides a new modification pathway for creating amide derivatives. researchgate.net Furthermore, a direct amidation of ethyl p-methoxycinnamate using dimethylformamide (DMF) in the presence of sodium hydroxide under microwave irradiation (300 W for 1 minute) efficiently produces N,N-dimethyl-p-methoxycinnamamide in high yield. ugm.ac.id
The synthesis of p-methoxy-β-nitrostyrene derivatives from ethyl p-methoxycinnamate has also been developed using microwave assistance. researchgate.net These reactions demonstrate the versatility of microwave technology in modifying the cinnamate structure to access a diverse range of compounds. researchgate.net The starting material for these syntheses, ethyl p-methoxycinnamate, is itself a major component isolated from the rhizome of Kaempferia galanga. ugm.ac.idresearchgate.net
| Starting Material | Reagents | Conditions | Product(s) | Yield | Reference |
| Ethyl p-methoxycinnamate | Various amines | Unmodified microwave oven | p-Methoxycinnamamide derivatives | N/A | researchgate.net |
| Ethyl p-methoxycinnamate | Dimethylformamide (DMF), NaOH | Microwave, 300 W, 1 min | N,N-dimethyl-p-methoxycinnamamide | 88.8% | ugm.ac.id |
| p-Methoxycinnamic acid | Ca(NO₃)₂ | Microwave | p-Methoxybenzaldehyde | N/A | researchgate.net |
| p-Methoxybenzaldehyde | Acetophenone, Ethyl methyl ketone, or Acetone | Microwave-assisted Claisen-Schmidt | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one and others | N/A | researchgate.net |
Solventless Reaction Conditions for Derivatization
Solvent-free, or solventless, reaction conditions represent a key principle of green chemistry, aiming to reduce environmental impact by eliminating the use of volatile and often hazardous organic solvents. Several derivatization methods for cinnamic acid and its analogues have been developed that proceed efficiently without a solvent medium. scirp.orgtandfonline.com
One notable solventless method involves the microwave-assisted condensation of an aryl aldehyde (like anisaldehyde, a precursor to methoxycinnamic acid) with malonic acid. tandfonline.comjocpr.com Using polyphosphate ester (PPE) as both a reaction mediator and catalyst, this one-pot protocol yields cinnamic acid derivatives in high yields (70-95%) after short reaction times. tandfonline.com This approach is particularly advantageous for synthesizing cinnamic acids with electron-donating groups. jocpr.com
Another solvent-free approach is the synthesis of amides directly from a carboxylic acid and a primary amine under infrared irradiation. scirp.org For example, cinnamic acid can be reacted with phenylethylamine at 140-160°C without any solvent to produce the corresponding cinnamamide with a yield of nearly 80%. scirp.org This method avoids the need for potentially toxic catalysts or harsh conditions often required in traditional amide synthesis. scirp.org These solventless strategies highlight efficient and environmentally benign pathways for the derivatization of the core cinnamic acid structure. beilstein-journals.org
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield Range | Reference |
| Knoevenagel Condensation | Aryl aldehyde, Malonic acid | Polyphosphate ester (PPE), Microwave irradiation | Cinnamic acid derivatives | 70-95% | tandfonline.com |
| Amidation | Cinnamic acid, Phenylethylamine | Infrared irradiation, 140-160°C | N-phenylethylcinnamamide | ~80% | scirp.org |
| Amidation | Cinnamic acid, Various amines | Graphene oxide, Solvent-free | Cinnamic acid amides | N/A | beilstein-journals.org |
Electronic Structure and Excited State Dynamics
Upon photoexcitation, methoxycinnamate molecules undergo a series of complex processes involving different electronic states. The efficiency of photoprotection is largely determined by the pathways of energy dissipation from these excited states.
The photophysics of methoxycinnamates are governed by the interplay between singlet and triplet excited states. After absorbing a UVB photon, the molecule is promoted from its ground state (S₀) to an excited singlet state, typically the S₁ (¹ππ*) state. rsc.orgrsc.org From this bright state, the molecule can relax through several competing pathways.
One significant pathway involves intersystem crossing (ISC) to the triplet manifold. acs.org Studies on para-methoxy methylcinnamate (p-MMC) have shown that it can undergo multistep ISC from the S₁ (¹ππ) state to the lowest triplet state, T₁ (³ππ), via the T₂ state within a timescale of about 100 picoseconds. acs.org This process can occur through two competing routes: a stepwise ISC following internal conversion to a dark ¹nπ* state, or a direct ISC from the S₁ state to the T₂ state. acs.org The T₁ state is characterized by a significant torsion of the C=C double bond. acs.org The spin-orbital coupling elements at the singlet-triplet crossing points are crucial in determining the efficiency of these ISC processes. ias.ac.in
The triplet states exhibit considerable changes in the phenyl group, where the spin density is preferentially located. ias.ac.in In contrast, the singlet states show more pronounced changes in the conjugation of the alkene group. ias.ac.in The table below summarizes the vertical excitation energies (VEEs) for the first three singlet and triplet excited states of methyl methoxycinnamate (MMC), calculated at different levels of theory.
| State | EOM-CCSD (eV) | CASPT2 (eV) |
| S₁ | 5.23 | 5.18 |
| S₂ | 5.89 | 5.92 |
| S₃ | 6.21 | 6.15 |
| T₁ | 3.45 | 3.51 |
| T₂ | 4.56 | 4.62 |
| T₃ | 4.98 | 5.03 |
| Data sourced from high-level quantum chemical calculations of methyl methoxycinnamate. ias.ac.in |
Efficient photoprotection requires rapid and effective non-radiative deactivation channels that dissipate the absorbed UV energy as heat, preventing harmful photochemical reactions. For methoxycinnamates, these channels are closely linked to both internal conversion (IC) and intersystem crossing (ISC).
A primary non-radiative decay pathway involves the transition from the initially excited ¹ππ* state to a lower-lying dark ¹nπ* state. acs.orgnih.gov For trans-p-MMC, this is considered a major deactivation route, proceeding through an in-plane ¹ππ/¹nπ crossing point with a relatively small energy barrier. acs.orgnih.gov Another minor pathway is the direct decay to the S₀ state via a ¹ππ*/S₀ conical intersection, which is induced by out-of-plane photoisomerization. acs.orgnih.gov
The presence of an ester group is critical for creating closely spaced orbitals that facilitate these non-radiative decay channels. ias.ac.in The potential energy surfaces of the excited states are often characterized by being barrierless and downhill, allowing for ultrafast decay. ias.ac.in For instance, a small barrier of 2.7 kcal/mol has been calculated between the S₁ minimum and the S₁/S₀ conical intersection, which is consistent with the experimentally observed ultrafast decay. ias.ac.in
The non-radiative decay in ortho- and meta-substituted methoxy (B1213986) methylcinnamates (o-MMC and m-MMC) is hindered by a large energy barrier for both double-bond twisting in the S₁ state and for the transition to the ¹nπ* state. researchgate.net In contrast, for p-MMC, both pathways are more accessible due to smaller energy barriers. researchgate.netresearchgate.net
Quantum chemical calculations, such as those employing the Complete Active Space Self-Consistent Field (CASSCF) and Multistate Complete Active-Space Second-Order Perturbation (MS-CASPT2) methods, are indispensable for characterizing the excited states of methoxycinnamates. ias.ac.inacs.orgnih.gov These calculations help in optimizing the geometries of the minima and conical intersections in the excited states and in understanding the reaction mechanisms following photoexcitation. ias.ac.in
For methyl methoxycinnamate, the active space in these calculations typically includes several π and π* orbitals. ias.ac.in The calculations reveal significant changes in the bond lengths and planarity of the molecule in the excited states. For example, the S₂/S₁ conical intersection is planar, while the S₁/S₀ conical intersection shows a large deviation from planarity, with significant changes near the alkene group and the C-O bond of the ester group. ias.ac.in These geometric changes facilitate the non-radiative deactivation of the molecule.
The table below presents key geometric parameters for the minima of the excited electronic states of a methoxycinnamate model.
| State | Bond Length C=C (Å) | Bond Length C-O (ester) (Å) | Dihedral Angle (°) |
| S₁ min | 1.38 | 1.35 | 178 |
| T₁ min | 1.45 | 1.37 | 95 |
| S₂/S₁ CI | 1.40 | 1.34 | 180 |
| S₁/S₀ CI | 1.48 | 1.42 | 88 |
| Data represents typical values from quantum chemical calculations on methoxycinnamate systems. ias.ac.inacs.org |
Photoisomerization Mechanisms
Photoisomerization, particularly cis-trans isomerization around the C=C double bond, is a fundamental photochemical process for methoxycinnamates and a key mechanism for energy dissipation.
In the excited state, the rotation around the C=C bond becomes more facile due to changes in the bond order. ias.ac.in The isomerization pathway is a crucial non-radiative decay channel, coupling the excited state to the ground state. rsc.org Theoretical studies suggest that for some methoxycinnamates, the trans → cis isomerization proceeds via the S₁ (¹ππ)/S₀ minimum energy conical intersection. acs.org In solution, this E/Z isomerization is an efficient deactivation pathway from the initially photoexcited ¹ππ state back to the ground state. rsc.orgrsc.org
Recent post-Hartree-Fock calculations have suggested that in the gas phase, the cis and trans forms of octyl methoxycinnamate may have comparable stability, with the cis form being stabilized by intramolecular dispersion interactions. chemrxiv.orgchemrxiv.org
When a solution of a methoxycinnamate is irradiated with UV light, a photostationary state is eventually reached, which is a dynamic equilibrium between the trans and cis isomers. rsc.orgresearchgate.net The composition of this photostationary state is dependent on the solvent. rsc.orgresearchgate.net
The isomerization quantum yield varies with the solvent, which in turn affects the ratio of trans and cis isomers at the photostationary state. rsc.orgresearchgate.net For example, in a non-polar solvent like cyclohexane, a higher percentage of the initial absorptivity is retained at the photostationary state compared to a polar solvent like methanol (B129727). rsc.org This indicates that the environment plays a critical role in the photoresponse of these molecules. rsc.orgresearchgate.net
In dilute solutions, photoisomerization is the dominant photochemical reaction, and the isomeric forms are relatively resistant to further photodegradation. rsc.orgresearchgate.net However, in aggregated forms, such as in neat films or aqueous suspensions, irreversible photodegradation can occur, leading to a complex mixture of photoproducts. rsc.orgresearchgate.net The hydration of p-MMC, for instance, has been shown to raise the energy barrier for internal conversion to the ¹nπ* state, making direct isomerization a more probable decay route. researchgate.netresearchgate.net
The following table shows the effect of solvent on the retained absorptivity of octyl methoxycinnamate at the photostationary state.
| Solvent | Retained Absorptivity (%) |
| Cyclohexane | 79 ± 1 |
| Methanol | 68 ± 2 |
| Data from photostability studies of octyl methoxycinnamate in different solvents. rsc.org |
Intramolecular Interactions Governing Isomer Stability
The stability of methoxycinnamate isomers, particularly the trans (E) and cis (Z) forms of octyl methoxycinnamate (OMC), is influenced by intramolecular interactions. The trans isomer is generally considered the more stable form. researchgate.net However, computational studies suggest that the cis form can be stabilized by intramolecular dispersion interactions, which lead to a more compact, folded structure compared to the trans isomer. researchgate.netresearchgate.net
The solvent environment also plays a crucial role in the relative stability of the isomers. In dilute solutions, the ratio of trans to cis isomers at the photostationary state is dependent on the solvent. rsc.orgresearchgate.net For instance, in non-polar solvents like cyclohexane, the trans-OMC form retains more of its absorbance compared to in polar solvents like methanol, indicating that non-polar environments favor the stability of the trans isomer. rsc.org This is attributed to the increased polarity of the cis-OMC isomer, which is more stabilized in more polar solvents. rsc.org
Photodegradation Pathways and Product Identification
The photodegradation of methoxycinnamate systems is a complex process that involves multiple pathways, including photoisomerization and irreversible degradation. rsc.orgresearchgate.net In dilute solutions, the primary photochemical reaction is the reversible photoisomerization between the trans and cis isomers, reaching a photostationary state. rsc.orgresearchgate.net These isomers are relatively resistant to further degradation in this state. rsc.orgresearchgate.net
However, when aggregated, such as in neat films or aqueous suspensions, methoxycinnamates undergo irreversible photodegradation, leading to a complex mixture of photoproducts. rsc.orgresearchgate.net This aggregation leads to complex photochemistry that can produce species with altered absorption characteristics. researchgate.net
Mechanistic Studies of Photoproduct Formation
Mechanistic studies have revealed several pathways for the formation of photoproducts from methoxycinnamates. Upon UV excitation, one of the primary processes is the isomerization from the trans to the cis form. researchgate.netmdpi.comwarwick.ac.uk This process is central to its photoprotective properties in solution. warwick.ac.uk
In the gas phase, the excited-state dynamics are thought to involve non-radiative decay from the initially excited S₁ (1¹ππ) state to the S₃ (1¹nπ) state, followed by de-excitation to the ground state. rsc.orgrsc.org However, in solution, the dynamics are primarily driven by efficient E/Z isomerization from the S₁ state back to the ground state. rsc.orgrsc.org
Fragmentation is another significant degradation pathway. Gas-phase studies on protonated octyl methoxycinnamate ([OMC·H]⁺) have shown that photoexcitation leads to fragmentation on either side of the ether oxygen of the ester group. preprints.org This results in major photofragments with m/z 179 and 161, corresponding to 4-methoxycinnamic acid and 4-methoxycinnamaldehyde, respectively. mdpi.compreprints.org A unique photochemical pathway also leads to a fragment with m/z 133, which involves the rupture of the C-C bond adjacent to the ester carbonyl group. preprints.org
Furthermore, in aggregated states, photodimerization can occur, leading to the formation of truxillic and truxinic acid derivatives. rsc.orgresearchgate.net There is also evidence for photohydrolysis, which can produce 4-methoxybenzaldehyde and 2-ethylhexanol. rsc.org
Influence of Oxidizing and Chlorinating Species on Photodegradation
The photodegradation of methoxycinnamates is significantly influenced by the presence of oxidizing and chlorinating species, which are relevant in environments like swimming pools. arxiv.orgresearchgate.netresearchgate.netjst.go.jp
Studies have investigated the photodegradation of 2-ethylhexyl 4-methoxycinnamate (EHMC) in the presence of systems like H₂O₂, H₂O₂/HCl, and with UV irradiation. arxiv.orgresearchgate.netresearchgate.net The presence of these reactive oxygen and chlorine species can enhance the degradation process. researchgate.netnih.gov For example, ozonation, especially when combined with UV radiation, has been shown to be a highly effective method for EHMC degradation. jeeng.net
The reaction with hypochlorite (B82951) (a common chlorinating agent) is relatively slow for octyl methoxycinnamate under typical swimming pool conditions. jst.go.jp However, the presence of sodium hypochlorite can lead to the formation of various chloro-organic products. jeeng.net The combination of sodium hypochlorite and UV radiation can reduce the quantity of these chlorinated byproducts over time. jeeng.net
Identification and Characterization of Transformation Products
A variety of transformation products resulting from the photodegradation of methoxycinnamates have been identified and characterized using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). arxiv.orgresearchgate.netresearchgate.netjeeng.netnih.govacs.org
In studies involving oxidizing and chlorinating agents, identified products from EHMC degradation include chloro-substituted 4-methoxycinnamic acid, 4-methoxybenzaldehyde, and 4-methoxyphenol. arxiv.orgresearchgate.netresearchgate.net Other identified products from oxidation with sodium hypochlorite include 1-chloro-4-methoxybenzene, 1,3-dichloro-2-methoxybenzene, 2-ethylhexyl chloroacetate, and 3-chloro-4-methoxybenzaldehyde. jeeng.net
Photolysis in aqueous solutions can lead to the formation of several oxidized and hydroxylated EHMC isomers. nih.gov High-resolution mass spectrometry has identified numerous transformation products, some of which were reported for the first time. acs.orgnih.gov
The major photofragments observed in gas-phase laser photodissociation studies of protonated OMC have been identified with mass-to-charge ratios (m/z) of 179, 161, and 133. preprints.org
Below is a table summarizing some of the identified transformation products of methoxycinnamates under various degradation conditions.
| Parent Compound | Degradation Condition | Identified Transformation Products | Reference(s) |
| 2-Ethylhexyl 4-methoxycinnamate (EHMC) | Photodegradation with H₂O₂ and/or HCl and UV | Chloro-substituted 4-methoxycinnamic acid, 4-methoxybenzaldehyde, 4-methoxyphenol | arxiv.orgresearchgate.netresearchgate.net |
| 2-Ethylhexyl 4-methoxycinnamate (EHMC) | Oxidation with Sodium Hypochlorite | 1-Chloro-4-methoxybenzene, 1,3-Dichloro-2-methoxybenzene, 2-Ethylhexyl chloroacetate, 3-Chloro-4-methoxybenzaldehyde, Z-EHMC | jeeng.net |
| 2-Ethylhexyl 4-methoxycinnamate (EHMC) | Ozonation with UV radiation | 2-Propyl-1-pentanol, 4-Methoxybenzaldehyde, Z-EHMC | jeeng.net |
| 2-Ethylhexyl 4-methoxycinnamate (EHMC) | Photolysis in aqueous solution | Oxidized and hydroxylated EHMC isomers | nih.gov |
| Octyl methoxycinnamate (OMC) | Aggregated state (photodimerization) | Truxillic and truxinic acid derivatives | rsc.orgresearchgate.net |
| Octyl methoxycinnamate (OMC) | Photohydrolysis | 4-Methoxybenzaldehyde, 2-Ethylhexanol | rsc.org |
| Protonated Octyl methoxycinnamate ([OMC·H]⁺) | Gas-phase laser photodissociation | Fragments with m/z 179, 161, 133 | preprints.org |
Biochemical and Molecular Interaction Research of Methoxycinnamate Analogues
Molecular Mechanisms of Cellular Responses
The interaction of methoxycinnamate analogues with cells triggers a variety of molecular responses, including pathways related to DNA integrity, gene expression, and the generation of reactive molecules.
Certain methoxycinnamate analogues have been investigated for their potential to cause DNA damage. Ethylhexyl methoxycinnamate (EHMC), for example, has been shown to have different effects depending on its isomeric form; the cis-isomer of EHMC was found to have a more significant DNA-damaging potential compared to the trans-isomer. researchgate.net Furthermore, studies on octyl methoxycinnamate (OMC) have revealed that while it can prevent the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) induced by UV radiation, it does not protect against oxidative DNA lesions. nih.govnih.gov
When DNA damage occurs, cells activate complex DNA repair pathways to maintain genomic integrity. These pathways include base excision repair, nucleotide excision repair, and double-strand break repair. mdpi.com The type of damage dictates the specific repair pathway that is initiated. For instance, bulky adducts and UV-induced CPDs are typically repaired by the nucleotide excision repair (NER) pathway. The finding that OMC protects against CPDs suggests an interaction with the mechanisms preceding or involved in this specific type of DNA lesion formation. nih.govnih.gov
Exposure to methoxycinnamate analogues can lead to significant changes in gene expression profiles as the cell responds to the chemical stimulus. In studies involving human fibroblast and breast cancer cell lines exposed to UV radiation in the presence of octyl methoxycinnamate (OMC), differential expression of several DNA damage-responsive genes was observed. nih.govnih.gov For some of these genes, the change in expression appeared to be delayed by the presence of OMC. nih.govnih.gov
Another analogue, 2-ethyl-hexyl-4-trimethoxycinnamate (EHMC), has been shown to affect the expression of genes involved in hormonal pathways in fish, suggesting that these compounds can have broad effects on cellular regulation. researchgate.net In zebrafish exposed to OMC, researchers observed alterations in the transcription of genes related to the endoplasmic reticulum (ER) stress response and oxidative stress. semanticscholar.orgmdpi.com
Table of Gene Expression Changes in Response to Methoxycinnamate Analogue Exposure
| Analogue | Model System | Key Gene Expression Changes |
|---|---|---|
| Octyl Methoxycinnamate (OMC) | Human Cell Lines | Differential expression of 17 DNA damage-responsive genes; altered p53 protein expression. nih.govnih.gov |
| 2-ethyl-hexyl-4-trimethoxycinnamate (EHMC) | Fathead Minnows | Down-regulation of estrogen receptor 1 (esr1), suggesting antiestrogenic activity. researchgate.net |
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide, hydrogen peroxide, and hydroxyl radicals. wikipedia.org While they are natural byproducts of cellular metabolism, their overproduction can lead to oxidative stress and cellular damage. mdpi.com The interaction of sunlight with some chemical compounds can promote the formation of radicals. wikipedia.org
Methoxycinnamate analogues, particularly when exposed to UV radiation, have been associated with the generation of ROS. d-nb.info This is a critical aspect of their biochemical profile, as increased ROS levels can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA. d-nb.infonih.gov The generation of ROS by photounstable UV filters is a known phenomenon that can contribute to skin damage. nih.govmdpi.com Studies have shown that combining these filters with antioxidants can be a strategy to mitigate the damage caused by UV-induced ROS. d-nb.info The potential for potassium to influence ROS generation has also been noted in mitochondrial studies, where potassium uptake can regulate the production of these reactive species. nih.gov
Receptor Binding and Molecular Docking Studies
The exploration of how methoxycinnamate analogues interact with biological receptors at a molecular level is increasingly reliant on computational techniques. These in silico methods provide profound insights into the binding mechanisms, affinities, and potential biological targets of these compounds, guiding further experimental research and drug development efforts.
Computational Approaches to Ligand-Receptor Interactions
Computational screening, primarily through molecular docking, has become a cornerstone in identifying the potential interactions between ligands, such as methoxycinnamate derivatives, and their protein targets. plos.org This approach predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. nih.gov By employing sophisticated algorithms, molecular docking evaluates the geometric and energetic complementarity between the ligand and the active site of the protein. researchgate.net
These computational methods are instrumental for medicinal chemists in identifying potential inhibitors for various biomolecular targets. researchgate.net For instance, in a study involving p-methoxycinnamoyl hydrazide derivatives, molecular docking was used to investigate their interaction with cyclooxygenase (COX) enzymes, COX-1 and COX-2. The results of such studies can predict which structural modifications to the methoxycinnamate scaffold are more suitable for occupying the active site of a receptor, thereby guiding the synthesis of more potent and selective compounds. researchgate.net
The process often involves a multi-step, hierarchical filtering of large compound libraries to identify promising candidates. plos.org Advanced techniques may also incorporate molecular dynamics simulations following the initial docking. This allows for the consideration of protein flexibility, which is crucial for accurately predicting the binding structures and relative potencies of inhibitors. researchgate.net The combination of molecular docking with methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can yield more accurate estimations of binding free energies, enhancing the predictive power of the screening process. plos.org
Table 1: Key Computational Techniques in Ligand-Receptor Interaction Studies
| Technique | Description | Application Example |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor's active site. | Predicting the binding mode of p-methoxycinnamoyl hydrazides to COX-1 and COX-2 enzymes. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to understand the dynamic behavior of the protein-ligand complex over time. | Assessing the stability of the docked pose and the flexibility of the receptor upon ligand binding. plos.orgresearchgate.net |
| MM/PBSA and MM/GBSA | (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) Methods used to calculate the binding free energy of a protein-ligand complex from MD simulation trajectories. | Improving the ranking of potential inhibitors by providing a more accurate estimation of binding affinity. plos.org |
| Virtual Screening | The computational screening of large libraries of compounds against a biological target. | Identifying potential hit compounds from a database for further experimental testing. plos.org |
Allosteric Site Identification and Binding Affinity Prediction
Beyond the primary active (orthosteric) site, computational methods are also pivotal in identifying and characterizing allosteric sites. These are distinct locations on a protein where a molecule can bind and modulate the protein's activity. nih.gov Targeting allosteric sites is an attractive strategy in drug discovery as it can offer greater selectivity and reduced side effects compared to targeting the highly conserved orthosteric sites. nih.govfrontiersin.org
Computational tools have been developed to predict potential allosteric sites by analyzing protein structures and dynamics. nih.govacs.org These methods may look for pockets on the protein surface that are distinct from the active site and assess their potential to bind small molecules. nih.gov The identification of these sites can be challenging as their locations are often unknown for most drug targets. nih.gov However, innovative approaches, such as analyzing the distribution of crystallization additives around protein structures, have shown promise in revealing putative allosteric cavities. researchgate.net
Once a potential binding site is identified, the next critical step is the accurate prediction of the binding affinity between the ligand and the protein. nih.gov Binding affinity is a measure of the strength of the interaction and is a key determinant of a drug's efficacy. nih.gov While experimental determination can be time-consuming, computational models, including advanced machine learning and deep learning approaches, are increasingly used to predict binding affinities with greater accuracy. nih.gov These models can learn from large datasets of known protein-ligand interactions to predict the affinity for new compounds, thereby accelerating the process of drug discovery. nih.govchemrxiv.org
Table 2: Computational Approaches for Allosteric Site and Binding Affinity Analysis
| Approach | Objective | Key Methodologies |
|---|---|---|
| Allosteric Site Identification | To locate and characterize binding sites on a protein that are distinct from the active site. | Pocket detection algorithms, analysis of protein dynamics, clustering analysis of crystallization additives. nih.govresearchgate.net |
| Binding Affinity Prediction | To computationally estimate the strength of the interaction between a ligand and a protein. | Scoring functions in molecular docking, free energy calculations (MM/PBSA), machine learning models, graph neural networks. nih.govnih.govchemrxiv.org |
| Cross-Scale Graph Contrastive Learning | A novel approach that combines molecular-scale features with network-scale interaction information for improved binding affinity prediction. | Utilizes graph neural networks to learn from both local and global perspectives of drug-target interactions. nih.gov |
Advanced Analytical and Spectroscopic Characterization of Potassium Methoxycinnamate
Chromatographic Methodologies for Separation and Quantification
Chromatographic techniques are fundamental for the separation and quantification of potassium methoxycinnamate from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two powerful methods employed for this purpose.
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical and chemical compounds due to its convenience, stability, and cost-effectiveness. frontiersin.org The development of a robust HPLC method for this compound is essential for quality control and research.
A typical HPLC method for the analysis of related cinnamic acid derivatives involves a reversed-phase approach. researchgate.net Separation is often achieved using a C18 column, which is a popular choice for its versatility in separating a wide range of organic molecules. frontiersin.orgresearchgate.net The mobile phase, a critical component in HPLC, is typically a mixture of an aqueous buffer and an organic solvent, with the composition optimized to achieve the desired separation. frontiersin.orgresearchgate.net For instance, a mobile phase consisting of methanol (B129727) and water in a 30:70 ratio has been successfully used for the analysis of p-methoxycinnamic acid, a closely related compound. researchgate.net
The development of an HPLC method also requires careful selection of the detection wavelength. For compounds containing a chromophore, such as the methoxycinnamate moiety, UV detection is commonly employed. frontiersin.orgresearchgate.net The wavelength of maximum absorbance (λmax) for p-methoxycinnamic acid has been reported to be 286 nm, providing a sensitive and selective means of detection. researchgate.net
Method validation is a critical step to ensure the reliability and accuracy of the analytical data. wjpmr.com Validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). frontiersin.orgresearchgate.net Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a linear relationship between the detector response and the concentration. frontiersin.orgresearchgate.net Accuracy is determined by measuring the recovery of a known amount of the analyte spiked into a sample matrix. researchgate.netresearchgate.net Precision, which reflects the closeness of repeated measurements, is assessed at different levels, including repeatability and intermediate precision. researchgate.net The LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. frontiersin.orgresearchgate.net
Table 1: Illustrative HPLC Method Parameters for Cinnamic Acid Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) researchgate.net |
| Mobile Phase | Water:Acetonitrile (40:60) researchgate.net |
| Flow Rate | 1.0 mL/min frontiersin.orgresearchgate.net |
| Injection Volume | 10 µL frontiersin.orgresearchgate.net |
| Detection | UV at 308 nm researchgate.net |
| Temperature | 30°C researchgate.net |
This table provides an example of HPLC conditions that could be adapted for the analysis of this compound, based on methods developed for similar compounds.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comyoutube.com This combination allows for the separation of complex mixtures and the identification of individual components based on their mass-to-charge ratio. thermofisher.com GC-MS is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. thermofisher.com
In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. thermofisher.com The components of the sample are then separated as they pass through a capillary column coated with a stationary phase. thermofisher.com The separation is based on the differential partitioning of the analytes between the mobile phase (an inert carrier gas) and the stationary phase. thermofisher.com The time it takes for a compound to elute from the column is known as its retention time, which is a characteristic property of the compound under specific chromatographic conditions. thermofisher.com
After separation by GC, the individual components enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com Electron ionization (EI) is a commonly used ionization technique that bombards the molecules with high-energy electrons, leading to the formation of a molecular ion and a series of characteristic fragment ions. researchgate.net The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library, such as the one maintained by the National Institute of Standards and Technology (NIST). researchgate.net
For the analysis of this compound by GC-MS, a derivatization step may be necessary to increase its volatility. This typically involves converting the carboxylate group to a more volatile ester, such as a methyl or silyl (B83357) ester.
Table 2: Typical GC-MS System Parameters
| Parameter | Setting |
| Carrier Gas | Helium researchgate.net |
| Flow Rate | ~1 mL/min researchgate.net |
| Ionization Mode | Electron Ionization (EI) researchgate.net |
| Ion Source Temperature | ~230°C researchgate.net |
| Quadrupole Temperature | ~150°C researchgate.net |
This table outlines common settings for a GC-MS system that could be used for the analysis of derivatized this compound.
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic techniques provide invaluable information about the molecular structure of a compound by probing the interaction of electromagnetic radiation with the molecule.
Ultraviolet-visible (UV-Vis) spectrophotometry is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uobabylon.edu.iq This absorption is due to electronic transitions within the molecule, and the resulting spectrum can be used for both qualitative and quantitative analysis. uobabylon.edu.iq
The UV-Vis spectrum of this compound is expected to be similar to that of other methoxycinnamic acid derivatives. These compounds exhibit strong absorption in the UV region due to the presence of the aromatic ring and the conjugated system of the cinnamate (B1238496) moiety. For example, a study on octyl methoxycinnamate, a related UV filter, showed significant absorption in the UVB region (280-320 nm). researchgate.net The wavelength of maximum absorbance (λmax) is a key characteristic that can be used for identification and quantification. The photometric accuracy of the spectrophotometer is crucial for obtaining reliable results and is often checked using certified reference materials like potassium dichromate. lcms.cz
Table 3: Expected UV Absorption Maxima for Methoxycinnamate Derivatives
| Compound | Solvent | λmax (nm) |
| p-Methoxycinnamic acid | Methanol/Water | 286 researchgate.net |
| Octyl methoxycinnamate | Methanol | ~310 |
This table shows the reported λmax values for related compounds, which can provide an estimate for the expected absorption of this compound.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the molecular structure of a compound. nih.govcigrjournal.org Both techniques probe the vibrational energy levels of molecules, but they are governed by different selection rules. nih.gov IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from molecular vibrations that cause a change in the polarizability of the molecule. nih.gov
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. These include the stretching vibrations of the aromatic C-H bonds, the C=C double bonds of the aromatic ring and the alkene group, the C-O stretching of the methoxy (B1213986) group, and the symmetric and asymmetric stretching vibrations of the carboxylate group. The region below 1500 cm⁻¹ is often referred to as the "fingerprint region" and contains a complex pattern of absorptions that is unique to each molecule. youtube.com
Raman spectroscopy can provide complementary information, particularly for non-polar bonds that are weak absorbers in the IR. nih.gov For instance, the C=C stretching vibrations are often strong in the Raman spectrum.
Table 4: Key Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Alkene C-H | Stretching | 3050-3000 |
| Methyl C-H | Stretching | 2950-2850 |
| C=C (aromatic) | Stretching | 1600-1450 |
| C=C (alkene) | Stretching | 1650-1600 |
| Carboxylate (COO⁻) | Asymmetric Stretch | 1610-1550 |
| Carboxylate (COO⁻) | Symmetric Stretch | 1420-1300 |
| C-O (methoxy) | Stretching | 1250-1020 |
This table provides a general guide to the expected positions of key vibrational bands for this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. jackwestin.com It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. jackwestin.com When placed in a strong external magnetic field, these nuclei can align with or against the field, resulting in two energy levels. jackwestin.com The absorption of radiofrequency radiation can cause a transition between these energy levels, and the frequency at which this occurs is known as the resonance frequency. jackwestin.com
The chemical environment of a nucleus influences its resonance frequency, a phenomenon known as the chemical shift. jackwestin.com This allows for the differentiation of chemically non-equivalent nuclei within a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the vinylic protons, and the methoxy protons. The integration of these signals provides information about the relative number of protons of each type. jackwestin.com Furthermore, the splitting of signals due to spin-spin coupling between neighboring protons can provide valuable information about the connectivity of the atoms. jackwestin.com
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom gives rise to a separate signal in the spectrum.
While less common for routine characterization, ³⁹K NMR could also be employed. Potassium has three NMR-active nuclei, with ³⁹K being the most commonly used due to its high natural abundance and sensitivity compared to ⁴¹K. huji.ac.il The chemical shift and relaxation rate of ³⁹K can provide information about the ionic environment of the potassium cation. huji.ac.il
Table 5: Predicted ¹H NMR Chemical Shifts for Methoxycinnamate Anion
| Proton | Predicted Chemical Shift (δ, ppm) |
| Aromatic protons | 6.8 - 7.5 |
| Vinylic protons | 6.3 - 7.8 |
| Methoxy protons | ~3.8 |
These are approximate chemical shift ranges based on typical values for similar structures.
Table 6: Predicted ¹³C NMR Chemical Shifts for Methoxycinnamate Anion
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylate carbon | 170 - 180 |
| Aromatic carbons | 110 - 160 |
| Vinylic carbons | 115 - 145 |
| Methoxy carbon | ~55 |
These are approximate chemical shift ranges based on typical values for similar structures.
Method Validation and Performance Metrics in Chemical Analysis
The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. For this compound, as with any chemical compound, analytical methods must be rigorously validated to ensure the reliability, accuracy, and precision of the results. This process involves evaluating several key performance metrics as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH).
Specificity and Selectivity Determination
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. dergipark.org.tr Selectivity refers to the ability to differentiate and quantify the analyte from other substances in the sample.
In the context of analyzing methoxycinnamate derivatives using High-Performance Liquid Chromatography (HPLC), specificity is typically established by comparing chromatograms of a blank (diluent), a placebo (sample matrix without the analyte), a standard solution of the analyte, and the test sample. The method is considered specific if there are no interfering peaks at the retention time of the analyte peak in the chromatogram of the test sample. nih.gov
For instance, in the validation of an HPLC method for related methoxycinnamate compounds, specificity was confirmed by observing that excipients in a formulation did not interfere with the analyte peak. dergipark.org.tr Further confirmation can be achieved using a photodiode array (PDA) detector, which allows for the comparison of the UV spectra of the analyte peak in the sample with that of a reference standard. The purity of the peak can be assessed to ensure it is not co-eluting with any other substance. researchgate.netresearchgate.net This ensures that the signal measured is solely due to the compound of interest, this compound.
Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
Linearity The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically demonstrated by preparing a series of standard solutions of the analyte at different concentrations and analyzing them. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (r or r²), typically close to 0.999, indicates a strong linear relationship. japsonline.com
Limit of Detection (LOD) and Limit of Quantification (LOQ) The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of precision and accuracy. thomasalittleconsulting.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. thomasalittleconsulting.com
These values are crucial for determining the sensitivity of the method, especially for impurity analysis or trace-level quantification. LOD and LOQ are commonly calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve, using the formulas:
LOD = 3.3 * (σ / S) sepscience.comund.edu
LOQ = 10 * (σ / S) sepscience.comund.edu
The standard deviation of the response can be estimated from the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line. und.edu
The table below presents typical linearity, LOD, and LOQ values from validated HPLC methods for compounds structurally related to this compound.
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r) | LOD | LOQ | Source |
|---|---|---|---|---|---|
| Ethyl p-methoxycinnamate | 10 - 60 | 0.9988 | 0.0011 µg/mL | 0.0037 µg/mL | researchgate.net |
| Octyl Methoxycinnamate | 0.5 - 60 | Not Specified | 0.049 µg/mL | 0.15 µg/mL | dergipark.org.tr |
| 4-methoxycinnamyl p-coumarate | 2.5 - 60.00 | > 0.999 | 10.42 ng/mL | 31.26 ng/mL | japsonline.com |
| Ethyl p-methoxycinnamate (in plasma) | Not Specified | 0.998 | 2.747 µg/mL | 9.158 µg/mL | researchgate.net |
Precision and Accuracy Assessment
Precision Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:
Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, considering different days, analysts, or equipment.
Accuracy Accuracy measures the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure analyte (a "spike") is added to a placebo or sample matrix. The mixture is then analyzed, and the percentage of the analyte recovered by the method is calculated. High recovery rates, typically within 98-102%, indicate an accurate method. researchgate.net
The table below summarizes precision and accuracy data from validated methods for related methoxycinnamate compounds.
| Compound | Precision (%RSD) | Accuracy (% Recovery) | Source |
|---|---|---|---|
| Ethyl p-methoxycinnamate | 1.19% - 2.37% | 94.07% - 113.82% | researchgate.net |
| Ethyl p-methoxycinnamate (in plasma) | 4.10% - 68.83% | 98% - 102% | researchgate.net |
| 4-methoxycinnamyl p-coumarate | 1.03% - 5.80% (Repeatability) | Not Specified | japsonline.com |
| Cefixime and Clavulanic Acid (for comparison) | <2% | 98.96% - 99.05% | researchgate.net |
Computational Chemistry and Theoretical Modeling of Potassium Methoxycinnamate Systems
Quantum Mechanical Investigations of Molecular Structure and Energy
Quantum mechanical methods are essential for understanding the intrinsic properties of methoxycinnamate systems, including their electronic structure, the relative stability of different isomers, and their conformational landscapes.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Studies on related compounds, such as trans-4-methoxycinnamic acid and its esters, provide valuable insights into the properties of the methoxycinnamate anion.
DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(d,p), have been employed to optimize the molecular geometry of trans-4-methoxycinnamic acid. rsisinternational.orgresearchgate.net These studies reveal a planar, conjugated structure, which contributes to its stability. rsisinternational.orgresearchgate.net Key electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity and spectroscopic behavior. The HOMO-LUMO energy gap is an indicator of chemical stability and suitability for applications like UV absorption. rsisinternational.orgresearchgate.net For trans-4-methoxycinnamic acid, the calculated HOMO-LUMO gap is approximately 4.29 eV. rsisinternational.org
DFT studies on 2-ethylhexyl 4-methoxycinnamate (EHMC) have shown that the (E)-isomer is more stable than the (Z)-isomer by about 20 kJ mol⁻¹ in the gas phase, a finding that is critical for understanding its photostability in applications like sunscreens. researchgate.net Analysis of the electron distribution through Natural Bond Orbital (NBO) calculations highlights the significant charge delocalization across the conjugated π-system in these molecules. researchgate.net
Table 1: Calculated Electronic Properties of Methoxycinnamate Derivatives using DFT
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| trans-4-Methoxycinnamic acid | B3LYP/6-311G(d,p) | -5.9160 | -1.6275 | 4.2885 |
| (E)-EHMC | B3LYP/6-311++G(d,p) | - | - | ~4.5 (est.) |
| (Z)-EHMC | B3LYP/6-311++G(d,p) | - | - | ~4.5 (est.) |
Data sourced from studies on trans-4-methoxycinnamic acid and 2-ethylhexyl 4-methoxycinnamate (EHMC). rsisinternational.orgresearchgate.net
While DFT is a powerful tool, post-Hartree-Fock methods provide a higher level of theory for calculating electron correlation, offering more accurate energy predictions, which is particularly important for assessing the subtle energy differences between isomers. wikipedia.org These methods are computationally more demanding but are considered the gold standard for accuracy.
A detailed study on octyl methoxycinnamate (OMC), a close analog of potassium methoxycinnamate, utilized Møller-Plesset perturbation theory (MP2) for geometry optimization and coupled-cluster methods, including CCSD and CCSD(T), to refine the energy calculations. aip.orgchemrxiv.orgresearchgate.net A key finding from this high-level theoretical work is that, contrary to predictions from many DFT functionals, the cis (Z) and trans (E) isomers of gas-phase OMC have comparable stability. aip.orgchemrxiv.orgresearchgate.net This research suggests that the compact, folded structure of the cis isomer is stabilized by intramolecular dispersion interactions, a phenomenon that is not always accurately captured by standard DFT methods. aip.orgchemrxiv.orgresearchgate.net
The calculations showed that the energy difference between the most stable cis and trans conformers is less than 1 kcal/mol, highlighting the importance of using accurate computational methods for such flexible molecules. researchgate.net
Table 2: Relative Energies (ΔE) of Octyl Methoxycinnamate (OMC) Conformers Calculated with Post-HF Methods
| Conformer | Method | Basis Set | ΔE (kcal/mol) |
| Cis1 | CCSD(T) | cc-pvdz+S | +0.22 |
| Cis2 | CCSD(T) | cc-pvdz+S | +0.53 |
| Trans1 | CCSD(T) | cc-pvdz+S | +0.22 |
| Trans2 | CCSD(T) | cc-pvdz+S | 0.00 (Reference) |
Energies are zero-point energy corrected and relative to the most stable trans conformer (Trans2). Geometries were optimized at the MP2/cc-pvdz+S level. chemrxiv.orgresearchgate.net
The biological and chemical activity of flexible molecules like methoxycinnamates is governed by their accessible conformations. Conformational analysis involves mapping the potential energy surface (PES) by systematically changing key dihedral angles to locate energy minima (stable conformers) and transition states. uni-muenchen.deq-chem.com
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions, such as those with solvent molecules or host materials.
The interaction of this compound with its environment, particularly with solvents like water, is crucial for its behavior in solution. MD simulations can model how solvent molecules arrange around the solute and influence its conformation and properties. rutgers.edu
Microsolvation studies, which focus on the interaction of a solute with a small, defined number of solvent molecules, offer a bridge between gas-phase quantum mechanical calculations and full bulk solvation simulations. Research on methyl-4-methoxycinnamate (MMC), a model for the methoxycinnamate chromophore, has explored the effect of complexation with a single water molecule. researchgate.net These studies, combining spectroscopy with computation, probe how specific hydrogen bonding interactions with water can influence the molecule's photodynamics and energy dissipation pathways. researchgate.net Understanding these fundamental interactions is the first step toward building accurate models of the fully solvated system.
Encapsulating molecules like methoxycinnamates within host materials such as zeolites can alter their properties and stability. Theoretical modeling is instrumental in understanding the specific interactions that govern this host-guest chemistry. rsc.org
A combined DFT and experimental study investigated the adsorption of octyl methoxycinnamate (OMC) within NaX zeolite. acs.orgunito.itacs.org The calculations were crucial for identifying the specific binding sites and quantifying the interactions. The modeling revealed that the primary interaction driving the encapsulation is the coordination of the carbonyl oxygen of the OMC ester group with the sodium (Na⁺) cations present in the zeolite framework. acs.orgacs.org This strong electrostatic interaction is a key feature determining the stability of the hybrid material. acs.orgunito.it
Dispersion forces were also found to contribute significantly, accounting for approximately 50% of the total adsorption energy. acs.org The calculations explored various adsorption configurations for both trans- and cis-OMC, finding that while trans-OMC is more stable in the gas phase, the energy difference upon adsorption within the zeolite is small. acs.orgunito.it This suggests that both isomers could be present within the host material.
Table 3: Calculated Adsorption Energies (ΔE_ads) of OMC in NaX Zeolite
| Guest Isomer | Loading (molecules per unit cell) | ΔE_ads (kJ/mol) |
| trans-OMC | 1 | -263 |
| cis-OMC | 1 | -247 |
| trans-OMC | 4 | -243 |
| cis-OMC | 4 | -242 |
Adsorption energies calculated using DFT with the rev-vdW-DF2 functional. acs.org
Prediction of Spectroscopic Properties and Reaction Mechanisms
Computational chemistry provides powerful tools for predicting the spectroscopic properties and elucidating the complex reaction mechanisms of molecules like this compound. By modeling the behavior of the methoxycinnamate anion, these theoretical approaches offer insights that are complementary to experimental data, helping to understand its fundamental photophysical and photochemical properties.
Computational Spectroscopy (e.g., UV-Vis Absorption)
The characteristic strong absorption of UV radiation by methoxycinnamates can be modeled using computational spectroscopy, primarily through Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov This method is widely used to predict the electronic absorption spectra of molecules, providing information on the maximum absorption wavelength (λmax) and the nature of the electronic transitions involved. mdpi.com
For the methoxycinnamate chromophore, TD-DFT calculations have been performed to benchmark various density functionals and basis sets against experimental spectra, ensuring the accuracy of the predictions. researchgate.netnih.gov Studies on compounds like ethylhexyl methoxycinnamate, which contains the same core chromophore as this compound, have shown that functionals such as B3LYP and B3P86 can accurately reproduce the experimental UV-Vis spectra. researchgate.netnih.gov
The primary electronic transition responsible for the strong UVB absorption is typically a π → π* transition. researchgate.net This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital, a process that is highly efficient in conjugated systems like the one present in the methoxycinnamate molecule. researchgate.net The calculations confirm that this transition, which is centered around 310 nm, involves significant electron delocalization across the aromatic ring and the ester group, which is crucial for UV absorption. researchgate.netnih.gov
| Computational Method | Basis Set | Solvent Model | Predicted λmax (nm) | Transition Energy (eV) | Primary Transition Type |
|---|---|---|---|---|---|
| TD-DFT (B3LYP) | 6-311+G(d,p) | Methanol (B129727) (IEFPCM) | ~310 | ~3.95 | π → π |
| TD-DFT (B3P86) | 6-311+G(d,p) | Methanol | ~310 | ~3.95 | π → π |
Theoretical Analysis of Photoreaction Pathways
Upon absorption of UV radiation, the methoxycinnamate molecule enters an excited electronic state and can undergo various photochemical reactions. Theoretical analysis is crucial for mapping the potential energy surfaces of these excited states and identifying the most likely reaction pathways. tandfonline.commdpi.com
Computational studies, including those using high-level quantum chemical approaches like Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Complete Active Space 2nd-Order Perturbation (MS-CASPT2), have been employed to explore the photoisomerization route. chemrxiv.org These studies suggest that the decay mechanism can be influenced by factors such as phenyl substituents and the solvent environment. chemrxiv.org
A key deactivation pathway that has been theoretically defined for methoxycinnamates involves multiple steps: after initial excitation to the S₁ state (a ¹ππ* state), the molecule can undergo internal conversion and intersystem crossing through different electronic states to eventually reach the ground state (S₀) of the cis isomer. mdpi.com One such proposed pathway is: S₁ (trans, ¹ππ) → ¹nπ → T₁ (³ππ*) → S₀ (cis). mdpi.com This pathway highlights the role of a triplet state (T₁) as an intermediate in the isomerization process. mdpi.com Besides isomerization, other photodegradation pathways, such as fragmentation of the molecule, have been identified through gas-phase laser photodissociation studies, which are often interpreted with the aid of computational chemistry. mdpi.com
| Photoreaction Pathway | Key Intermediates/States | Computational Method | Primary Outcome |
|---|---|---|---|
| trans → cis Isomerization | S₁ (¹ππ), ¹nπ, T₁ (³ππ) | TD-DFT, CASSCF, MS-CASPT2 | Formation of the *cis isomer, altering UV absorption properties. |
| Photodissociation | Dissociative excited-state surface | LIMS, DFT | Fragmentation of the molecule, leading to loss of UV filtering capacity. |
Emerging Research Directions and Advanced Material Science Applications
Design and Synthesis of Novel Methoxycinnamate Derivatives
The core structure of methoxycinnamate serves as a versatile scaffold for chemical modification. Researchers are actively exploring synthetic pathways to create novel derivatives with tailored properties for specific biological or physical applications.
The biological activity of methoxycinnamate compounds can be significantly altered by modifying their chemical structure. Research has focused on the ester and carboxyl moieties to create derivatives with potentially enhanced anti-inflammatory or chemopreventive properties.
One area of investigation involves the modification of ethyl p-methoxycinnamate (EPMC), a major component isolated from Kaempferia galanga. Through hydrolysis, EPMC is converted to p-methoxycinnamic acid, which can then be used as a precursor for various derivatives. chemoprev.org For instance, the creation of thiourea (B124793) derivatives from the carboxyl group of EPMC has been explored. Synthesized compounds such as (E)-3-(4-methoxyphenyl)-N-(phenylcarbamothioyl)acrylamide and its substituted analogues were developed and tested for their biological effects. chemoprev.orgresearchgate.net
Another approach is the re-esterification of EPMC to produce different alkyl esters, such as methyl, propyl, and butyl p-methoxycinnamates. researchgate.net Studies evaluating these derivatives suggest that the ester and methoxy (B1213986) functional groups are crucial for their anti-inflammatory activity. researchgate.netugm.ac.id The evaluation of these structurally modified compounds helps to establish structure-activity relationships, guiding the design of future derivatives with improved biological efficacy.
Table 1: Examples of Structural Modifications of Methoxycinnamate Derivatives and Their Studied Biological Relevance
| Starting Compound | Modification | Resulting Derivative Class | Investigated Biological Activity |
|---|---|---|---|
| Ethyl p-methoxycinnamate | Hydrolysis followed by reaction with isothiocyanates | Thiourea Derivatives | Chemopreventive, Cytotoxicity chemoprev.orgresearchgate.net |
The interaction of methoxycinnamate derivatives with ultraviolet (UV) light is fundamental to their application as UV filters. Research into their photophysical properties aims to develop new molecules with improved performance, such as enhanced photostability and specific fluorescence characteristics.
The photophysical behavior of methoxy-substituted cinnamates is highly dependent on the substitution pattern of the phenyl ring. nih.govresearchgate.net A key finding is the "meta-effect," where a methoxy group at the meta position of the phenyl ring results in strong fluorescence. nih.govresearchgate.net In contrast, para-substituted compounds, like the widely used octyl p-methoxycinnamate (OMC), exhibit strongly quenched fluorescence. nih.gov This difference is attributed to the splitting of the two lowest ππ* electronic states in the meta isomer, which is not observed in the para isomer. nih.govresearchgate.net
This understanding allows for the rational design of derivatives with tailored light-emitting properties. For example, 2-ethylhexyl-2,4,5-trimethoxycinnamate, which preserves the "meta-effect," shows strong fluorescence and a higher barrier for non-radiative decay compared to isomers without this feature. nih.gov Theoretical studies using multireference methods have further elucidated the photoprocesses, highlighting the crucial role of extended conjugation and the ester group on the excitation energies and subsequent quenching pathways. ias.ac.in These insights provide a roadmap for developing more efficient and photostable sunscreen agents by modifying the core cinnamate (B1238496) structure. nih.gov
Table 2: Effect of Methoxy Group Position on Photophysical Properties of 2-Ethylhexylcinnamates
| Substitution Pattern | Observed Fluorescence | Energy Barrier for Non-Radiative Decay | Reference |
|---|---|---|---|
| para-methoxy | Strongly Quenched | Low | nih.gov |
| meta-methoxy | Strong | High | nih.gov |
| 2,4,5-trimethoxy (meta-effect preserved) | Strong | Relatively High | nih.gov |
Integration into Advanced Material Systems
Incorporating methoxycinnamate derivatives into larger material systems is a key strategy for enhancing their stability, efficacy, and functionality. This includes creating hybrid materials with inorganic components and developing sophisticated delivery systems.
To improve the photochemical stability of UV filters like octyl methoxycinnamate (OMC) and reduce their environmental impact, researchers have explored their encapsulation within inorganic frameworks such as zeolites. unimore.itunito.it Cationic zeolites, specifically NaX zeolite, have been shown to be promising host materials for OMC, creating a hybrid UV filter system. unimore.itacs.org
Detailed analysis using a combination of infrared spectroscopy and density functional theory (DFT) modeling has provided insight into the molecular structure of OMC when adsorbed in the NaX zeolite. unimore.itunito.itacs.org The findings indicate that the interaction between the sodium cations (Na+) of the zeolite and the OMC molecule is a critical feature that governs the stability and effectiveness of these hybrid filters. unimore.itunito.it Within the zeolite framework, OMC is predominantly found in its trans-form, even though this conformation is slightly thermodynamically unfavored compared to its state outside the host. unimore.itacs.org This encapsulation strategy offers a viable method to enhance the stability of UV-filtering compounds. unimore.itunito.it
Microencapsulation is a technique used to entrap active compounds like OMC within a protective shell, which can improve photostability, control release, and enhance performance. nih.govijpsonline.com Various biopolymers and methods have been utilized to create these delivery systems.
One successful approach involves using oligomeric proanthocyanidins (B150500) (OPCs) as the shell material and OMC as the core. rsc.orgrsc.org This core-shell structure is formed using an ultrasound-assisted method. The polyphenolic nature of OPCs not only improves the UV stability of OMC but also extends its absorption range from UVB into the UVA and UVC regions through π–π stacking interactions between the two molecules. rsc.orgrsc.org
Another method, known as complex coacervation, has been employed using materials like sodium caseinate and arabic gum. nih.gov This technique relies on the electrostatic interaction between the two biopolymers to form a stable shell around the OMC core. The resulting microcapsules exhibit improved UV absorption compared to unencapsulated OMC and show a higher sun protection factor (SPF) in formulations. nih.gov Similarly, gelatin and sodium polyphosphate have been used as wall materials to create spherical, non-porous microcapsules that effectively entrap OMC. ijpsonline.com
Table 3: Comparison of Microencapsulation Systems for Octyl Methoxycinnamate (OMC)
| Wall/Shell Material(s) | Encapsulation Method | Key Findings | Reference |
|---|---|---|---|
| Oligomeric Proanthocyanidins (OPCs) | Ultrasound-assisted core-shell formation | Improved UV stability; Extended UV absorption range (UVA/UVC) | rsc.orgrsc.org |
| Sodium Caseinate & Arabic Gum | Complex Coacervation | Enhanced UV-B absorption; Higher SPF in sunscreen formulation | nih.gov |
| Gelatin & Sodium Polyphosphate | Complex Coacervation | Reduced transdermal permeation; Enhanced photoprotection | ijpsonline.com |
Supramolecular Chemistry and Self-Assembly of Methoxycinnamate-Based Structures
Supramolecular chemistry focuses on the organization of molecules into larger, functional structures through non-covalent interactions. nih.gov This field is highly relevant to the advanced applications of methoxycinnamate derivatives, where self-assembly and host-guest interactions are used to create ordered systems with emergent properties.
Similarly, the formation of core-shell microcapsules represents a self-assembly process driven by non-covalent forces. In the OMC/OPC system, π–π stacking interactions are critical for enhancing the photophysical properties of the final structure. rsc.org In the case of complex coacervation with sodium caseinate and arabic gum, the assembly is governed by electrostatic interactions between the oppositely charged biopolymers. nih.gov
Furthermore, even at the single-molecule level, non-covalent forces can dictate structure. Theoretical studies have shown that the cis isomer of OMC can be stabilized by intramolecular dispersion interactions, leading to a folded, more compact structure compared to the more planar trans isomer. chemrxiv.orgresearchgate.net These findings illustrate how weak, non-covalent forces can be harnessed at different scales—from intramolecular folding to host-guest chemistry and microparticle self-assembly—to design advanced, functional materials based on the methoxycinnamate scaffold.
Non-Covalent Interactions in Molecular Aggregation
The molecular structure of potassium methoxycinnamate, featuring a potassium cation, a carboxylate group, a phenyl ring, and a methoxy group, provides a rich landscape for a variety of non-covalent interactions. These interactions are the primary driving forces behind the aggregation of molecules, which is the initial step toward the formation of larger, ordered structures. The interplay of these forces dictates the packing efficiency, stability, and ultimately the macroscopic properties of the material.
The primary non-covalent interactions expected to play a significant role in the molecular aggregation of this compound include ionic interactions, hydrogen bonding, π-π stacking, and van der Waals forces.
Ionic Interactions: The most dominant force is the electrostatic attraction between the positively charged potassium ion (K⁺) and the negatively charged carboxylate group (-COO⁻). This strong interaction forms the backbone of the primary molecular assembly. The coordination of the potassium ion with the oxygen atoms of the carboxylate group can lead to the formation of various coordination motifs, such as bidentate chelation or bridging between different methoxycinnamate anions. researchgate.net
Hydrogen Bonding: Although the carboxylate group is deprotonated, the oxygen atoms can still act as hydrogen bond acceptors. In the presence of any protic species (like residual water molecules) or suitable donor groups on neighboring molecules, hydrogen bonds can form, further stabilizing the aggregated structure. For instance, interactions with adsorbed water molecules can create intricate hydrogen-bonding networks. unibe.ch
Cation-π Interactions: An additional significant interaction can occur between the potassium ion and the electron-rich π-system of the phenyl ring. In this cation-π interaction, the positive charge of the potassium ion is attracted to the quadrupole moment of the aromatic ring. This type of interaction is known to be a significant force in the crystal engineering of organic salts containing alkali metals. rsc.orgrsc.org
The collective effect of these non-covalent interactions leads to the formation of supramolecular assemblies from individual this compound units. The specific geometry and strength of these interactions will determine the short-range order in the aggregated state.
| Interaction Type | Interacting Groups | Typical Energy (kJ/mol) | Significance in Aggregation |
| Ionic Interaction | K⁺ and -COO⁻ | > 250 | Primary driving force for salt formation and initial aggregation. |
| Hydrogen Bonding | -COO⁻ (acceptor) with donor | 10 - 40 | Directional interaction that provides structural reinforcement. unibe.ch |
| π-π Stacking | Phenyl ring and Phenyl ring | 10 - 50 | Contributes to the packing of aromatic cores. acs.org |
| Cation-π Interaction | K⁺ and Phenyl ring | 5 - 80 | Influences the coordination environment of the potassium ion. rsc.org |
| Van der Waals Forces | All atoms | < 5 | Contributes to overall cohesion and packing efficiency. libretexts.org |
Role in Ordered Material Formation
The propensity of this compound to engage in a variety of non-covalent interactions makes it a promising candidate for the rational design of ordered materials. The principles of crystal engineering and self-assembly can be applied to guide the formation of specific crystalline polymorphs, liquid crystals, or other supramolecular structures. nih.govnih.gov
The formation of ordered materials from this compound is a hierarchical process that begins with the molecular aggregation described previously and proceeds to the establishment of long-range order. The balance between the different non-covalent interactions is critical in determining the final structure.
Crystal Engineering: By carefully controlling conditions such as solvent, temperature, and concentration, it may be possible to direct the crystallization of this compound into different polymorphic forms. Each polymorph would exhibit a unique packing arrangement of the molecules in the crystal lattice, leading to different physical properties. For example, a packing motif dominated by π-π stacking might lead to materials with interesting optical or electronic properties. The coordination of the potassium ion is a key variable, as different coordination numbers and geometries will lead to distinct crystal packing. researchgate.net
Liquid Crystal Formation: The amphiphilic nature of this compound, with its ionic (hydrophilic) head group (-COOK) and a more hydrophobic aromatic and aliphatic tail, suggests the potential for lyotropic liquid crystalline behavior in the presence of a suitable solvent. At certain concentrations, the molecules could self-assemble into ordered mesophases, such as lamellar, hexagonal, or cubic phases. researchgate.net Thermotropic liquid crystalline behavior, where phase transitions are induced by temperature changes, might also be possible.
Self-Assembled Monolayers: On suitable substrates, this compound could potentially form self-assembled monolayers (SAMs). The carboxylate group could anchor the molecule to a positively charged surface, leading to an ordered arrangement of the methoxycinnamate moieties. Such organized surfaces could have applications in areas like surface functionalization and nanotechnology.
The specific type of ordered material formed will depend on the collective influence of the non-covalent interactions. For instance, strong ionic interactions and hydrogen bonding might favor the formation of rigid crystalline structures, while a balance between hydrophilic and hydrophobic interactions in an amphiphilic architecture could promote the formation of liquid crystalline phases.
| Potential Ordered Structure | Key Driving Interactions | Potential Application Area |
| Crystalline Polymorphs | Ionic interactions, π-π stacking, Cation-π interactions | Pharmaceuticals, Optical materials |
| Lyotropic Liquid Crystals | Ionic interactions, Hydrophobic effects | Drug delivery, Template for nanomaterials |
| Self-Assembled Monolayers | Ionic interactions (with substrate), van der Waals forces | Surface modification, Sensors |
Further research into the solid-state chemistry and self-assembly behavior of this compound is warranted to explore these possibilities and potentially unlock new applications in advanced material science.
Future Perspectives in Potassium Methoxycinnamate Research
Interdisciplinary Research Avenues
The unique properties of potassium methoxycinnamate, combining an organic chromophore with an inorganic salt character, make it a compelling candidate for investigation across various scientific disciplines. Future research could extend its utility far beyond its current applications.
Materials Science and Photochemistry: As a derivative of cinnamic acid, this compound's core structure is known for its photochemical reactivity, including the potential for photodimerization. researchgate.netacs.org This opens avenues for its use as a building block in novel photosensitive polymers or coatings. Research could focus on incorporating it into polymer backbones to create materials that change properties, such as solubility or refractive index, upon UV exposure. Furthermore, its application as a UV stabilizer in plastics and other materials to prevent photodegradation is a logical extension of its UV-absorbing properties. umu.se Investigations into its effectiveness compared to commonly used filters like octyl methoxycinnamate could yield valuable data for industrial formulations. rsc.org
Nanotechnology and Colloid Science: The development of nanocarrier technology for delivering active ingredients presents a significant opportunity for this compound. dovepress.com Its salt nature could be advantageous in formulating nanoparticle-based systems, such as nano-emulsions or solid lipid nanoparticles, for cosmetic or other applications. dovepress.commdpi.com Research could explore its use in creating stable, nano-sized UV protection systems with enhanced skin retention and efficacy. dovepress.com For instance, studies have shown that encapsulating UV absorbers like octyl methoxycinnamate in mesoporous silica (B1680970) can improve photostability and control release. dovepress.com Similar strategies could be developed for this compound. Additionally, its potential role in targeted delivery systems, perhaps leveraging potassium-containing nanocarriers like graphene oxide, could be an innovative area of study. nih.gov
Energy and Electronics: The organic semiconductor field could also provide a novel context for this compound research. Bio-based UV filters are being explored to protect critical components in solar cells from UV degradation. geneticliteracyproject.orgzmescience.com The cinnamate (B1238496) moiety's electronic properties, tunable through chemical modification, suggest that this compound could be investigated as a component in organic electronic devices, potentially as a UV-shielding layer or as a modifier in charge-transport layers.
Table 1: Potential Interdisciplinary Research Areas for this compound
| Research Area | Potential Application/Focus | Rationale |
|---|---|---|
| Materials Science | Development of photosensitive polymers and UV-stabilizing additives for plastics. | Cinnamate core allows for photochemical reactions; UV absorption protects materials from degradation. researchgate.netumu.se |
| Nanotechnology | Formulation of nanoparticle-based UV filters for enhanced stability and targeted delivery. | Salt characteristics may aid in nanoparticle formulation; encapsulation can improve performance. dovepress.com |
| Photochemistry | Investigation of photodimerization and cross-cycloaddition reactions in various media. | Potential for creating novel molecular structures and materials with controlled light exposure. researchgate.netacs.org |
| Sustainable Energy | Use as a bio-based UV protection film for organic solar cells and other electronic devices. | Protects sensitive components from UV degradation, potentially replacing petroleum-based filters. geneticliteracyproject.orgzmescience.com |
Methodological Advancements in Characterization and Simulation
A thorough understanding of this compound's behavior at a molecular level is crucial for unlocking its full potential. The application of advanced analytical and computational techniques will be instrumental in elucidating its structural, photophysical, and solution-state properties.
Advanced Spectroscopic Characterization: While standard UV-Vis spectrophotometry confirms its UV-absorbing capabilities, more advanced techniques are needed to map its photodynamic behavior. hunterlab.comanveshanaindia.com Time-resolved spectroscopic methods, such as transient absorption spectroscopy, could be employed to study the lifetimes and decay pathways of its excited states. tandfonline.com This is critical for understanding its photostability and the mechanisms by which it dissipates UV energy, drawing parallels from detailed studies on related compounds like methyl cinnamate. tandfonline.comresearchgate.net Combining techniques, such as UV-Vis with Nuclear Magnetic Resonance (UV-NMR), could provide real-time monitoring of photochemical reactions. avantes.com
Computational Modeling and Simulation: Molecular dynamics (MD) simulations offer a powerful tool for investigating the behavior of this compound in solution. nih.gov Such simulations can predict key properties like solubility in various solvents and provide atomistic insights into its interactions with other molecules, which is particularly relevant for formulation science. acs.orgresearchgate.netacs.org Furthermore, MD simulations can model the compound's behavior at interfaces, such as on a surface or within a nanoparticle. Quantum mechanical calculations, including Density Functional Theory (DFT), can be used to predict the electronic structure, UV absorption spectra, and antioxidant potential of the methoxycinnamate anion, complementing experimental findings. cmst.eumdpi.com These computational approaches have been successfully applied to other organic salts and cinnamic acid derivatives, providing a clear roadmap for future studies on this specific compound. aip.orgmdpi.com
Table 2: Advanced Methodologies for this compound Research
| Methodology | Research Goal | Expected Outcome |
|---|---|---|
| Transient Absorption Spectroscopy | Elucidate photophysical decay pathways and excited-state lifetimes. | Detailed understanding of photostability and energy dissipation mechanisms. tandfonline.com |
| Molecular Dynamics (MD) Simulations | Predict solubility and study interactions in solution and at interfaces. | Atomistic-level insights for optimizing formulations and predicting material properties. acs.orgresearchgate.net |
| Quantum Mechanical Calculations (e.g., DFT) | Determine electronic structure, predict UV-Vis spectra, and assess reactivity. | Correlation of molecular structure with observed properties; guidance for designing new derivatives. cmst.eumdpi.com |
| Combined Spectroscopic Techniques (e.g., UV-NMR) | Monitor real-time photochemical transformations. | Mechanistic understanding of reactions like photoisomerization or dimerization. avantes.com |
Potential for Sustainable Chemical Innovation
The principles of green chemistry provide a framework for developing chemical products and processes that are more environmentally benign. cooleeme.comctpa.org.ukphoenix-chem.comdsm-firmenich.com Future research on this compound can significantly benefit from integrating these principles, from its synthesis to its end-of-life considerations.
Green Synthesis Pathways: Current industrial syntheses of related compounds often rely on petroleum-based feedstocks and traditional chemical reactions. nih.gov A key area for future research is the development of synthetic routes to p-methoxycinnamic acid, the precursor to this compound, from renewable biomass. nih.gov For example, p-coumaric acid, a structurally similar compound, is abundant in plant biomass and can be a starting point. nih.gov Research into greener reaction conditions, such as using sonication to accelerate reactions or employing more environmentally friendly solvents and catalysts, has already shown promise for the synthesis of p-methoxycinnamic acid. uns.ac.idresearchgate.net Adopting biocatalytic methods or sustainable condensation reactions that use water as a solvent could further reduce the environmental impact of its production. nih.gov
Biodegradability and Environmental Fate: Many synthetic UV filters have come under scrutiny for their persistence in the environment and potential ecological impact. umu.se A crucial research avenue is the comprehensive assessment of this compound's biodegradability. researchgate.net Studies could investigate its degradation pathways in relevant environmental systems, such as coastal marine sediments, to determine its persistence and potential for bioaccumulation. researchgate.net Its salt structure may influence its environmental fate compared to its ester-based counterparts. Designing UV absorbers that are effective during their use phase but readily degrade into innocuous substances afterward is a central goal of sustainable chemistry. phoenix-chem.com
Atom Economy and Waste Reduction: Applying the principle of atom economy, which seeks to maximize the incorporation of starting materials into the final product, is another important research direction. cooleeme.com Evaluating and optimizing existing synthetic routes, such as the Perkin reaction, to improve yields and minimize by-products would enhance the sustainability profile of the compound. uns.ac.idgoogle.com The development of catalytic processes that are highly selective and efficient can significantly reduce waste and energy consumption. loreal.com
Table 3: Green Chemistry Approaches in this compound Research
| Green Chemistry Principle | Research Focus | Potential Impact |
|---|---|---|
| Use of Renewable Feedstocks | Synthesizing p-methoxycinnamic acid from biomass-derived precursors like p-coumaric acid. nih.gov | Reduced reliance on fossil fuels and creation of a more sustainable supply chain. |
| Safer Solvents & Catalysis | Employing green solvents (e.g., water, ethanol) and efficient catalysts; using methods like sonication. nih.govuns.ac.id | Minimized generation of hazardous waste and reduced energy consumption during synthesis. |
| Design for Degradation | Conducting biodegradation assays in relevant environmental conditions. researchgate.net | Assessment of environmental persistence and development of more eco-friendly UV filters. |
| Atom Economy / Waste Prevention | Optimizing reaction pathways (e.g., Perkin, Knoevenagel) to maximize yield and minimize by-products. cooleeme.comnih.govuns.ac.id | More efficient and cost-effective production with a smaller environmental footprint. |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying potassium methoxycinnamate in complex matrices (e.g., sunscreen formulations, biological samples)?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) is commonly employed. Validate methods using parameters like linearity (R² > 0.99), precision (%RSD < 5%), and recovery rates (85–115%) . For biological matrices, solid-phase extraction (SPE) may be required to reduce interference.
Q. How can researchers design experiments to assess the photostability of this compound under UV exposure?
- Methodology : Use a solar simulator or UV chamber to expose samples to controlled irradiation (e.g., 300–400 nm). Measure degradation kinetics via spectrophotometry or HPLC, and apply the International Conference on Harmonisation (ICH) Q1B guidelines for photostability testing . Include controls for dark storage and temperature variations.
Q. What factors influence the stability of this compound in topical formulations?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze pH, viscosity, and active ingredient concentration. Use factorial design experiments to isolate variables like emulsifier type, antioxidant presence, and packaging material .
Advanced Research Questions
Q. How can conflicting data on the dermal absorption of this compound be resolved?
- Methodology : Perform systematic reviews (PRISMA guidelines) to identify bias sources (e.g., in vitro vs. ex vivo models). Validate findings using Franz diffusion cells with human skin equivalents and compare with in silico predictions (e.g., QSAR models) . Address inter-laboratory variability via standardized OECD protocols.
Q. What molecular mechanisms underlie the interaction between this compound and skin proteins (e.g., keratin)?
- Methodology : Use circular dichroism (CD) spectroscopy to monitor protein conformational changes. Combine with molecular docking simulations (AutoDock Vina) to predict binding affinities. Validate with fluorescence quenching assays .
Q. How can researchers design a dose-response meta-analysis for this compound’s endocrine disruption potential?
- Methodology : Aggregate data from in vitro (e.g., ER/AR reporter assays) and in vivo studies. Apply random-effects models to account for heterogeneity. Use the Grading of Recommendations Assessment, Development, and Evaluation (GRADE) framework to assess evidence quality .
Q. What experimental strategies mitigate matrix interference when analyzing this compound in environmental samples?
- Methodology : Employ tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated methoxycinnamate). Optimize sample preparation via solid-phase microextraction (SPME) or dispersive liquid-liquid microextraction (DLLME) .
Methodological Considerations for Data Analysis
- Handling Data Contradictions : Use sensitivity analysis to evaluate outlier impacts. For example, if toxicity studies report conflicting EC50 values, apply Cochran’s Q test to assess heterogeneity and subgroup analyses (e.g., by study design or species) .
- Experimental Design : Central Composite Design (CCD) is optimal for formulation optimization. For example, in sunscreen studies, variables like grape seed oil concentration and UV filter ratios can be modeled using ANOVA and response surface methodology (RSM) .
Critical Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
